![molecular formula C20H21FN4O2 B10779604 (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AB-7-FUBAICA involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step involves the use of a fluorobenzyl halide in the presence of a base to introduce the fluorobenzyl group onto the pyrrolo[2,3-b]pyridine core.
Attachment of the Amino Acid Derivative: The final step involves coupling the amino acid derivative to the pyrrolo[2,3-b]pyridine core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of AB-7-FUBAICA follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification Methods: Using techniques such as recrystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
AB-7-FUBAICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
AB-7-FUBAICA is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids.
Biology: Studying the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigating the pharmacological effects of synthetic cannabinoids.
Industry: Quality control and forensic analysis of synthetic cannabinoids
作用機序
AB-7-FUBAICA exerts its effects by interacting with cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to various physiological effects .
類似化合物との比較
Similar Compounds
5F-AB-PINACA: Another synthetic cannabinoid with a similar structure.
AB-FUBINACA: A structurally related compound with similar pharmacological properties.
Uniqueness
AB-7-FUBAICA is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the pyrrolo[2,3-b]pyridine core. These features contribute to its distinct pharmacological profile and make it a valuable tool in research and forensic applications .
特性
分子式 |
C20H21FN4O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27)/t17-/m0/s1 |
InChIキー |
AIZFETCNFVMZGT-KRWDZBQOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



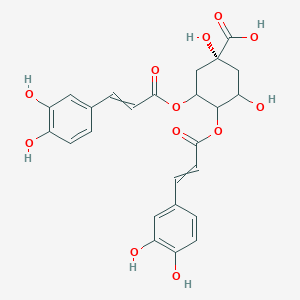
![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779545.png)
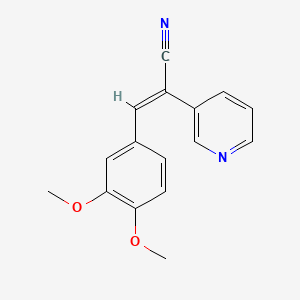
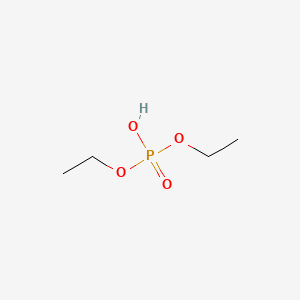
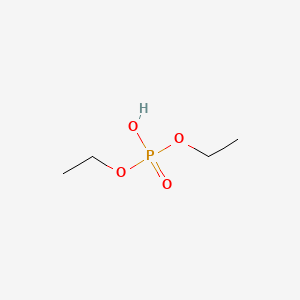
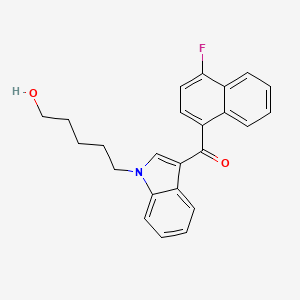
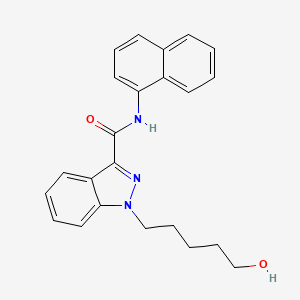

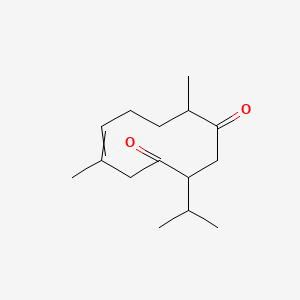
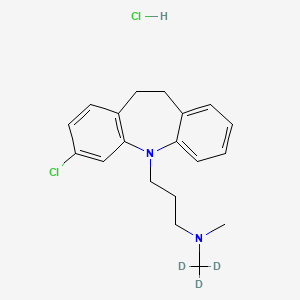
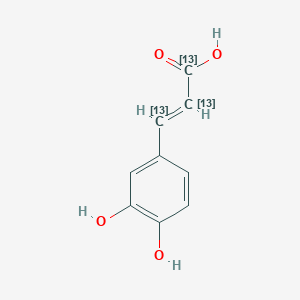

![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)